(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide is a unique organosulfur compound known for its interesting chemical properties and potential applications in various fields. This compound features a dithiolylidene core with phenyl groups and a sulfanium iodide moiety, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide typically involves the reaction of 4,5-diphenyl-1,2-dithiol-3-one with methyl iodide in the presence of a base. The reaction proceeds through the formation of a sulfonium ylide intermediate, which then undergoes a nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide moiety to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form stable ylides makes it valuable in cyclopropanation and epoxidation reactions.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies. Its derivatives have shown promise in inhibiting certain enzymes and modulating biological pathways.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been demonstrated in preliminary studies.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, triggering apoptosis and other cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfoxonium iodide: Another sulfonium iodide compound used in organic synthesis.
Trimethylsulfonium iodide: A related compound with similar reactivity but different steric properties.
Diphenylsulfoxide: A structurally similar compound with different functional groups.
Uniqueness
(Z)-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium iodide stands out due to its dithiolylidene core, which imparts unique electronic properties and reactivity. This makes it particularly useful in reactions requiring high selectivity and stability. Its ability to form stable ylides also distinguishes it from other sulfonium iodides, providing a broader range of applications in organic synthesis and materials science.
Properties
CAS No. |
13232-77-4 |
---|---|
Molecular Formula |
C16H13IS3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-methylsulfanyl-4,5-diphenyldithiol-2-ium;iodide |
InChI |
InChI=1S/C16H13S3.HI/c1-17-16-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
XGVJDAXZOBYUQM-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=[S+]SC(=C1C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.